2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a cyclopenta[d]thiazolo[3,2-a]pyrimidine core fused with a bicyclic system containing sulfur and nitrogen atoms. The core structure is derived from (5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS 1125409-81-5, molecular formula: C₁₁H₁₂N₂O₃S), as detailed in . The acetic acid moiety in the parent compound is replaced by an acetamide group linked to a tetrahydrofuran-2-ylmethyl substituent. This modification introduces a polar, oxygen-containing heterocycle (tetrahydrofuran), which may enhance solubility and influence pharmacodynamic interactions. The molecular weight of the parent compound is 252.29 g/mol; the acetamide derivative’s exact formula is inferred to be approximately C₁₆H₂₀N₃O₄S (calculated by substituting the hydroxyl group of the acetic acid with the N-((tetrahydrofuran-2-yl)methyl)acetamide chain).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-14(17-8-11-3-2-6-22-11)7-10-9-23-16-18-13-5-1-4-12(13)15(21)19(10)16/h10-11H,1-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUQGUAMUCFJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazolo[3,2-a]pyrimidine core is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₃S |
| Molecular Weight | 252.29 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities including anticancer, antibacterial, antifungal, and antiviral effects. The specific compound has been evaluated for its anticancer properties and other therapeutic potentials.
Anticancer Activity
Recent studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound demonstrated potent cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
- Mechanism of Action: It is suggested that the compound may exert its effects through inhibition of key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies indicate potential interactions with proteins involved in tumor growth regulation .
Other Biological Activities
Beyond anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have shown promise in other areas:
- Antibacterial Activity: Some derivatives have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Certain compounds in this class have demonstrated efficacy against various fungal strains.
- Antiviral Activity: Preliminary studies suggest potential activity against viral infections such as HIV by targeting viral enzymes .
Case Studies
Several case studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:
-
Study on M-HeLa Cells:
- Objective: Evaluate the cytotoxic effect of the compound.
- Findings: The compound exhibited high selectivity towards cancer cells compared to normal liver cells (Chang liver), indicating a favorable therapeutic index.
-
In Vivo Studies:
- Ongoing research aims to assess the efficacy of this compound in animal models to further validate its anticancer potential and explore possible side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, highlighting key differences in core structures, substituents, and reported bioactivities:
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s cyclopenta-thiazolo-pyrimidine core () shares conformational similarities with thiazolo[3,2-a]pyrimidine derivatives (). These systems exhibit puckered rings (flattened boat conformation), which may influence binding to enzymatic pockets .
Substituent Effects :
- The tetrahydrofuran-2-ylmethyl group in the target compound contrasts with phenyl or thiadiazole substituents in analogs (). This oxygen-rich moiety may improve aqueous solubility compared to purely aromatic substituents.
- Acetamide-linked heterocycles (e.g., benzothiazole in ) demonstrate broad bioactivity, suggesting the target compound’s acetamide group could confer anti-inflammatory or antimicrobial properties .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for related acetamide derivatives, such as nucleophilic substitution of chloroacetamide intermediates with amines (e.g., tetrahydrofuran-2-ylmethylamine) under basic conditions (K₂CO₃/acetone) .
Computational Similarity: Tanimoto and Dice similarity metrics () could quantify structural overlap between the target compound and known inhibitors. For example, the thiazolo-pyrimidine core may align with kinase inhibitors, while the tetrahydrofuran group resembles solubility-enhancing motifs in FDA-approved drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
